molecular formula C15H17N3O3 B2916565 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide CAS No. 2034301-13-6

2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B2916565
CAS No.: 2034301-13-6
M. Wt: 287.319
InChI Key: YHYIGQIMMBVHIL-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide (CAS 2034301-13-6) is a heterocyclic amide compound with a molecular formula of C15H17N3O3 and a molecular weight of 287.31 g/mol . This small molecule is supplied for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Structurally, this compound belongs to a class of heterocyclic amides that have been investigated for their potential in medicinal chemistry. Related compounds featuring the N-(4-methylpyridin-2-yl)carboxamide scaffold have demonstrated significant research value. For instance, structurally similar molecules have shown promising antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of E. coli in molecular docking and in vitro studies . Furthermore, heterocyclic amide compounds, in general, are explored in oncology research for their tumor inhibitory effects . The specific research applications for this compound are determined by the investigator, and its value lies in its potential as a key intermediate or core structure in developing novel bioactive molecules.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-3-5-16-13(9-11)18-15(19)12-4-6-17-14(10-12)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYIGQIMMBVHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Substitution Reactions: Introduction of the methoxyethoxy group and the methylpyridinyl group through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethoxy and methylpyridinyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyridine- or carboxamide-based molecules, enabling comparisons of substituent effects on activity and physicochemical properties. Key analogs include:

Table 1: Comparison of Structural Analogs
Compound Name Substituents Biological Activity Molecular Weight (g/mol) Key References
Target Compound 2-(2-Methoxyethoxy), N-(4-methylpyridin-2-yl) Not explicitly reported (patent context) ~317.35 (estimated)
Compound 533 2-(2,4-Dichlorophenoxy), N-(4-methylpyridin-2-yl) acetamide Synthetic auxin agonist; potential herbicide 337.18
7c (Verma et al., 2017) 4-Hydroxy-N-(4-methylpyridin-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide Anti-inflammatory (% inhibition = 61.58%) 491.46
Mosliciguat (INN) Trifluoromethyl, hydroxyethoxy, morpholinyl substituents Antineoplastic (Phase II trials) 502.48
DFL20656 Imidazolyl, methoxybenzyl, tetrahydrofuran substituents B1 receptor binding 498.58

Substituent-Driven Activity and Selectivity

  • Methoxyethoxy vs. Chlorophenoxy Groups: The target compound’s 2-methoxyethoxy group contrasts with the dichlorophenoxy group in Compound 533. The latter’s chlorine atoms enhance electrophilicity and receptor binding in auxin signaling pathways, whereas the methoxyethoxy group may improve solubility and reduce toxicity .
  • Anti-inflammatory Activity : Compound 7c, bearing a nitrobenzenesulfonyl group, exhibits 61.58% inhibition of carrageenan-induced edema, suggesting that bulky sulfonamide substituents enhance anti-inflammatory effects compared to the target compound’s simpler structure .
  • Antineoplastic Potential: Mosliciguat’s trifluoromethyl and morpholinyl groups confer kinase inhibitory activity, highlighting how electron-withdrawing groups and heterocycles enhance anticancer potency compared to the target compound’s unoptimized substituents .

Biological Activity

The compound 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for a variety of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, presenting data from various studies, including case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

Antibacterial Activity

Pyridine derivatives have been extensively studied for their antibacterial properties. Recent studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research on related pyridine compounds has shown promising results in inhibiting the growth of E. coli and Staphylococcus aureus through mechanisms involving β-lactamase inhibition and disruption of bacterial cell wall synthesis .

Anticancer Potential

The anticancer activity of pyridine derivatives has been a focal point in drug discovery. Notably, compounds with structural similarities to this compound have demonstrated cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of various pyridine derivatives, compound 4 (similar in structure) exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. The mechanism was attributed to the induction of apoptosis via p53 pathway activation and caspase-3 cleavage .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyridine-based compounds found that certain derivatives effectively inhibited ESBL-producing E. coli strains. The binding interactions were characterized using molecular docking studies, revealing strong hydrogen bonds and hydrophobic interactions with target enzymes .

Table: Summary of Biological Activities

Activity TypeCompound TestedTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialN-(4-methylpyridin-2-yl) thiopheneE. coliNot specifiedβ-lactamase inhibition
AnticancerCompound 4MCF-70.65Apoptosis induction via p53 pathway
AnticancerCompound 8HepG2ModerateCell cycle arrest and apoptosis

Q & A

Q. What ethical guidelines govern the use of this compound in animal studies?

  • Methodological Answer :
  • IACUC Protocols : Adhere to ARRIVE 2.0 guidelines for experimental design, including sample size justification and humane endpoints .
  • Data Transparency : Report negative results to avoid publication bias, as emphasized in recent pharmacological reviews .

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